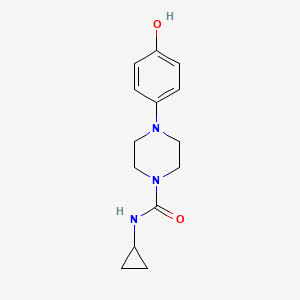
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperazine family. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide works by inhibiting the activity of GABA-AT, the enzyme responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which can have a calming effect and reduce anxiety and seizures. The inhibition of GABA-AT also leads to an increase in the levels of GABA in the synaptic cleft, which can enhance the inhibitory effects of GABA on postsynaptic neurons.
Biochemical and Physiological Effects
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. It has also been shown to reduce drug-seeking behavior in preclinical studies. In addition, N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide is its potent inhibitory effect on GABA-AT, which makes it a valuable tool for studying the role of GABA in the brain. However, one limitation of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has a relatively short half-life, which can limit its effectiveness in certain therapeutic applications.
Zukünftige Richtungen
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has shown promise as a potential therapeutic agent for the treatment of various neurological and psychiatric disorders. Future research could focus on optimizing the synthesis and formulation of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide to improve its solubility and bioavailability. In addition, further studies could investigate the potential use of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, future research could focus on elucidating the molecular mechanisms underlying the effects of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide on GABA metabolism and neurotransmission.
Synthesemethoden
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 4-(4-hydroxyphenyl)piperazine-1-carboxylic acid with cyclopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide as a white crystalline solid, which can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce drug-seeking behavior in preclinical studies.
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13-5-3-12(4-6-13)16-7-9-17(10-8-16)14(19)15-11-1-2-11/h3-6,11,18H,1-2,7-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJSWJTUPKUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

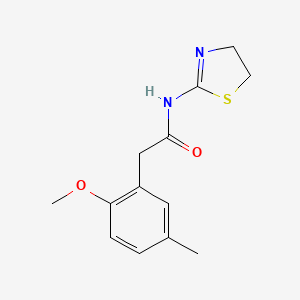
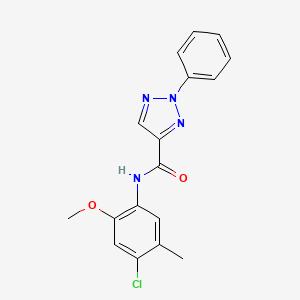
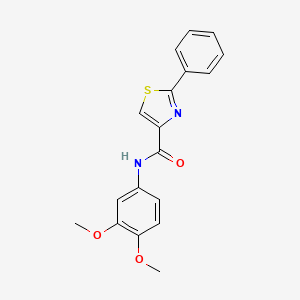
![5-(4-Fluorophenyl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7545789.png)
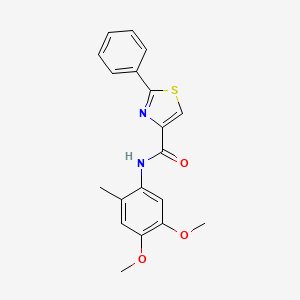

![1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]piperidin-2-one](/img/structure/B7545808.png)
![N,5-diethyl-N-[2-(3-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545816.png)
![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![N,5-diethyl-N-[2-(2-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545843.png)
![2-(3-cyano-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545847.png)
![N-methyl-3-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanamide](/img/structure/B7545848.png)
![1-[[4-(4-Methyl-2-phenylpiperazine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7545858.png)
![N-cyclopropyl-3-(2-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B7545864.png)